molecular formula C18H36N6O6 B1669753 Dactimicin CAS No. 73196-97-1

Dactimicin

Cat. No.: B1669753
CAS No.: 73196-97-1
M. Wt: 432.5 g/mol
InChI Key: VFBPKQSATYZKRX-UHFFFAOYSA-N
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Preparation Methods

Dactinomycin is produced through fermentation by the bacterium Streptomyces parvullus . The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The synthetic route involves the formation of the phenoxazine core and the attachment of the cyclic peptides. Industrial production methods focus on optimizing the fermentation conditions to maximize yield and purity .

Chemical Reactions Analysis

Dactinomycin undergoes various chemical reactions, including:

    Oxidation: Dactinomycin can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and biological activity.

    Substitution: Dactinomycin can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

Dactinomycin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Dactinomycin is part of the cytotoxic antibiotic family of medications. Similar compounds include:

Properties

CAS No.

73196-97-1

Molecular Formula

C18H36N6O6

Molecular Weight

432.5 g/mol

IUPAC Name

N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide

InChI

InChI=1S/C18H36N6O6/c1-8(20)10-5-4-9(21)18(29-10)30-16-12(22)14(26)17(28-3)13(15(16)27)24(2)11(25)6-23-7-19/h7-10,12-18,26-27H,4-6,20-22H2,1-3H3,(H2,19,23)

InChI Key

VFBPKQSATYZKRX-UHFFFAOYSA-N

SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N

Appearance

Solid powder

103531-05-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dactimicin
SF-2052
ST 900
ST-900

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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